

Spectroscopic comparison of phenyl salicylate and its precursors

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Compound of Interest

Compound Name: Phenyl Salicylate

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A Spectroscopic Showdown: Phenyl Salicylate and Its Precursors

A detailed comparative analysis of the spectroscopic characteristics of **phenyl salicylate**, salicylic acid, and phenol, providing researchers and drug development professionals with essential data for identification, characterization, and quality control.

In the realm of pharmaceutical and chemical synthesis, a thorough understanding of the spectroscopic signatures of a final product and its precursors is paramount. This guide offers an objective, data-driven comparison of **phenyl salicylate**, a compound with applications as a UV filter and antiseptic, and its precursors, salicylic acid and phenol. By examining their distinct fingerprints in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide provides a valuable resource for researchers in product development, quality assurance, and analytical chemistry.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **phenyl salicylate**, salicylic acid, and phenol, facilitating a rapid and direct comparison of their characteristic spectral features.

Table 1: UV-Vis Absorption Data

Compound	λ_{max} (nm) in Ethanol	Molar Absorptivity (ϵ)
Phenyl Salicylate	~310	-
Salicylic Acid	234, 302[1]	-
Phenol	210, 275[2]	-

Table 2: Key Infrared (IR) Absorption Bands

Functional Group	Phenyl Salicylate (cm^{-1})	Salicylic Acid (cm^{-1})	Phenol (cm^{-1})
O-H Stretch (Phenolic)	3100-3000 (broad)	3233 (broad)[2]	3550-3230 (broad)[3]
C=O Stretch (Ester)	~1734	-	-
C=O Stretch (Carboxylic Acid)	-	1652-1670[2]	-
C-O Stretch	1213, 1141	1445 (C-C), 1388 (OCO)[2]	1410-1310, 1230-1140[3]
Aromatic C=C Stretch	~1590, 1488	1558-1612[2]	1600-1440[3]

Table 3: ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

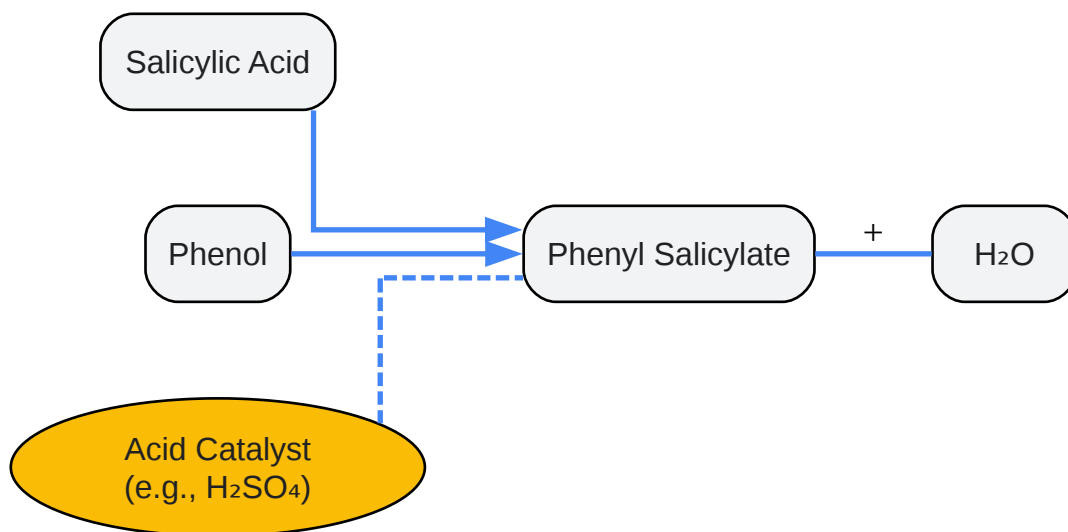
Proton Environment	Phenyl Salicylate	Salicylic Acid	Phenol
Phenolic -OH	~10.8 (s, 1H)	9.0-12.0 (br s, 1H)	4.0-12.0 (s, 1H)[4]
Carboxylic Acid - COOH	-	10.0-13.0 (br s, 1H)	-
Aromatic Protons	6.9-8.2 (m, 9H)	6.8-8.0 (m, 4H)	6.7-7.8 (m, 5H)[5]

Table 4: ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

Carbon Environment	Phenyl Salicylate	Salicylic Acid	Phenol
C=O (Ester/Carboxylic Acid)	~165	~170	-
Aromatic C-O	~161, ~150	~161	~155
Aromatic C-H & C-C	117-136	117-136	115-130

Synthesis Pathway of Phenyl Salicylate

The synthesis of **phenyl salicylate** from salicylic acid and phenol is a classic example of Fischer esterification. The reaction typically proceeds by heating the precursors in the presence of an acid catalyst.



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Caption: Synthesis of **Phenyl Salicylate** from its precursors.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare dilute solutions of the analyte (**phenyl salicylate**, salicylic acid, or phenol) in a UV-transparent solvent, such as ethanol. A typical concentration range is 1-10 µg/mL. A blank solution containing only the solvent should also be prepared.
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes for stabilization.
- **Baseline Correction:** Fill a quartz cuvette with the blank solvent and place it in the sample holder. Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).
- **Sample Measurement:** Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and acquire the absorption spectrum.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) for each compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- **Instrument and ATR Crystal Cleaning:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
- **Background Spectrum:** Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient environment (e.g., CO₂ and water vapor).
- **Sample Application:**
 - **Solids:** Place a small amount of the solid powder or crystal directly onto the ATR crystal. Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - **Liquids:** Place a single drop of the liquid sample onto the center of the ATR crystal.

- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands (in cm^{-1}) and correlate them to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. For ^{13}C NMR, a more concentrated sample may be required. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrument Setup:** Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
- **Shimming:** Adjust the shim coils to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.
- **Spectrum Acquisition:**
 - ^1H NMR: Acquire the proton NMR spectrum. Typical acquisition times are short (a few minutes).
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **Data Processing and Analysis:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to elucidate the molecular structure.

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